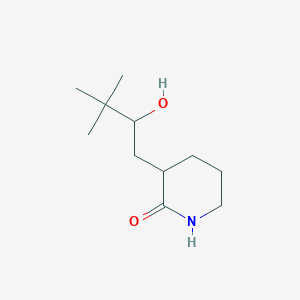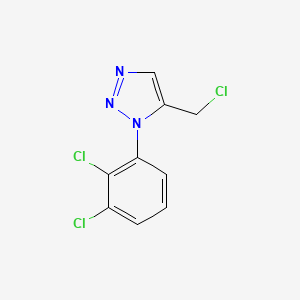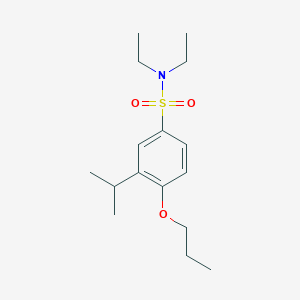![molecular formula C10H13BrO B13184492 3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
3-([1-(Bromomethyl)cyclobutyl]methyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1-(Bromomethyl)cyclobutyl]methyl)furan is an organic compound with the molecular formula C10H13BrO It features a furan ring substituted with a cyclobutylmethyl group, which in turn is substituted with a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Bromomethyl)cyclobutyl]methyl)furan can be achieved through several synthetic routes. One common method involves the bromination of 3-(cyclobutylmethyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-([1-(Bromomethyl)cyclobutyl]methyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of 3-([1-(methyl)cyclobutyl]methyl)furan.
Aplicaciones Científicas De Investigación
3-([1-(Bromomethyl)cyclobutyl]methyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways involving furan derivatives and their interactions with biological macromolecules.
Medicine: Exploration of its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-([1-(Bromomethyl)cyclobutyl]methyl)furan depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the furan ring undergoes electron transfer processes leading to the formation of oxygenated products. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclobutylmethyl)furan: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)furan: Lacks the cyclobutylmethyl group, resulting in different steric and electronic properties.
3-(Cyclopropylmethyl)furan: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different ring strain and reactivity.
Uniqueness
3-([1-(Bromomethyl)cyclobutyl]methyl)furan is unique due to the presence of both a bromomethyl group and a cyclobutylmethyl group attached to the furan ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H13BrO |
|---|---|
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
3-[[1-(bromomethyl)cyclobutyl]methyl]furan |
InChI |
InChI=1S/C10H13BrO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2 |
Clave InChI |
LNYWFDIEWLQREI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2=COC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



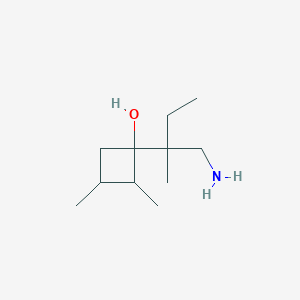
![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
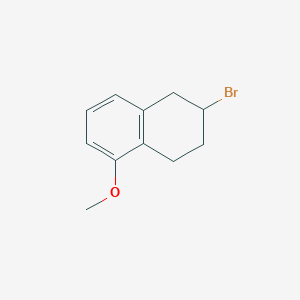
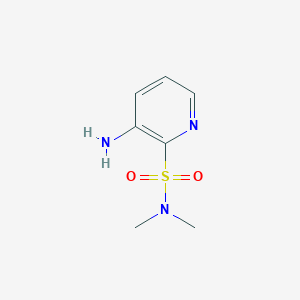
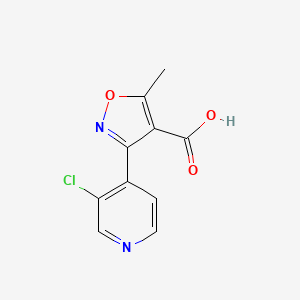
![3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13184455.png)

